(1S,2R)-1-(Bromomethyl)-2-methylcyclopropane
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Overview
Description
(1S,2R)-1-(Bromomethyl)-2-methylcyclopropane: is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(Bromomethyl)-2-methylcyclopropane typically involves the bromination of a suitable precursor. One common method is the bromination of (1S,2R)-2-methylcyclopropane-1-carboxylic acid, followed by decarboxylation to yield the desired product. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-(Bromomethyl)-2-methylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of (1S,2R)-1-(Hydroxymethyl)-2-methylcyclopropane.
Reduction: Formation of (1S,2R)-2-methylcyclopropane.
Oxidation: Formation of (1S,2R)-1-(Carboxymethyl)-2-methylcyclopropane.
Scientific Research Applications
(1S,2R)-1-(Bromomethyl)-2-methylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-(Bromomethyl)-2-methylcyclopropane involves its interaction with various molecular targets. The bromomethyl group is highly reactive, allowing the compound to participate in nucleophilic substitution reactions. This reactivity is exploited in synthetic chemistry to introduce the cyclopropane moiety into larger molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Bromomethyl)oxetane
- (1S,2R)-1-(2-Bromoethyl)-2-(bromomethyl)cyclohexane
- (1S,2R)-1-{[1-(Bromomethyl)cyclopropyl]methoxy}-2-methylcyclohexane
Uniqueness
(1S,2R)-1-(Bromomethyl)-2-methylcyclopropane is unique due to its specific stereochemistry and the presence of both a bromomethyl and a methyl group on the cyclopropane ring. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C5H9Br |
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Molecular Weight |
149.03 g/mol |
IUPAC Name |
(1S,2R)-1-(bromomethyl)-2-methylcyclopropane |
InChI |
InChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
XOXUXLDFDIJSPF-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]1CBr |
Canonical SMILES |
CC1CC1CBr |
Origin of Product |
United States |
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